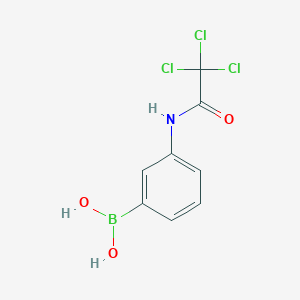

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

説明

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The official IUPAC name for this compound is 3-[(trichloroacetyl)amino]phenylboronic acid, which accurately describes the substitution pattern and functional group arrangement. The Chemical Abstracts Service has assigned the registry number 276669-74-0 to this compound, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C8H7BCl3NO3 reflects the presence of eight carbon atoms, seven hydrogen atoms, one boron atom, three chlorine atoms, one nitrogen atom, and three oxygen atoms. The systematic name emphasizes the meta-positioned trichloroacetamido group attached to the phenyl ring, which itself bears the characteristic boronic acid functionality. This nomenclature system ensures unambiguous identification of the compound while conveying essential structural information about the substituent arrangement.

The compound belongs to the broader class of substituted phenylboronic acids, where the parent phenylboronic acid structure (C6H5B(OH)2) has been modified through the introduction of an electron-withdrawing trichloroacetamido group. The systematic naming convention properly accounts for both the amide linkage and the halogenated acetyl component, reflecting the complex electronic environment created by these substituents.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits characteristic features common to substituted phenylboronic acids, with modifications arising from the bulky trichloroacetamido substituent. The compound possesses a molecular weight of 282.31600 atomic mass units and displays a density of 1.57 grams per cubic centimeter. The melting point has been determined to be in the range of 220-222 degrees Celsius, indicating significant intermolecular interactions in the solid state.

The boronic acid moiety maintains the typical planar geometry associated with trigonal boron coordination, where the boron atom forms three bonds in a planar arrangement. Research on related phenylboronic acid derivatives indicates that the C-B bond typically exhibits a length of approximately 1.566-1.568 Angstroms, while the B-O bonds in the boronic acid group measure around 1.382-1.388 Angstroms. The torsional angle between the phenyl ring and the boronic acid group likely deviates from perfect planarity due to steric interactions with the bulky trichloroacetamido substituent.

The trichloroacetamido group introduces significant steric bulk and electronic effects that influence the overall molecular conformation. The presence of three chlorine atoms on the acetyl carbon creates a highly electronegative environment that affects both the amide bond geometry and the electronic distribution throughout the aromatic system. The C-Cl bond lengths in the trichloroacetyl group are expected to be approximately 1.76-1.77 Angstroms, consistent with typical values for chlorinated organic compounds.

Crystallographic analysis would reveal the hydrogen bonding patterns typical of boronic acids, where the hydroxyl groups of the boronic acid moiety participate in intermolecular hydrogen bonding networks. These interactions contribute to the relatively high melting point observed for this compound and influence its solid-state packing arrangements.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of this compound. The infrared spectrum of this compound exhibits characteristic absorption bands that reflect the presence of multiple functional groups and their electronic environments. The boronic acid functionality contributes distinctive vibrational modes, including B-O stretching vibrations typically observed in the range of 1300-1400 wavenumbers.

The trichloroacetamido substituent introduces several characteristic vibrational features that distinguish this compound from simpler phenylboronic acid derivatives. The carbonyl stretching vibration of the amide group appears as a strong absorption band, typically observed around 1650-1680 wavenumbers. The presence of the electron-withdrawing trichloromethyl group shifts this absorption to higher frequencies compared to unsubstituted acetamides due to reduced electron density at the carbonyl carbon.

The C-Cl stretching vibrations from the trichloromethyl group manifest as multiple absorption bands in the 600-800 wavenumber region, reflecting the symmetric and antisymmetric stretching modes of the three carbon-chlorine bonds. These vibrations are particularly sensitive to the local electronic environment and provide information about the conformational preferences of the trichloroacetyl group.

The aromatic C-H stretching vibrations appear in the characteristic region around 3000-3100 wavenumbers, while the aromatic C-C stretching modes contribute to the complex pattern of absorptions in the 1400-1600 wavenumber range. The N-H stretching vibration of the amide group typically appears as a medium-intensity band around 3200-3400 wavenumbers, with the exact position influenced by hydrogen bonding interactions in the solid state.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and offering insights into the molecular symmetry elements present in the compound. The combination of infrared and Raman spectroscopic data enables comprehensive assignment of vibrational modes and confirmation of structural features predicted by theoretical calculations.

Solid-State ¹¹B NMR Studies of Boron Electronic Environments

Nuclear magnetic resonance spectroscopy of the boron-11 nucleus provides crucial information about the electronic environment and coordination state of the boron atom in this compound. The boron-11 nucleus, with its quadrupolar nature and relatively broad resonance lines, offers unique insights into the local symmetry and electronic structure around the boron center.

In phenylboronic acids, the boron-11 chemical shift typically appears in the range of 25-35 parts per million, characteristic of trigonal planar boron coordination. The exact chemical shift position is sensitive to the electronic properties of substituents on the phenyl ring, with electron-withdrawing groups generally causing downfield shifts. The trichloroacetamido substituent, being strongly electron-withdrawing, is expected to influence the boron chemical shift through both inductive and resonance effects transmitted through the aromatic π-system.

The quadrupolar coupling constant provides information about the electric field gradient at the boron nucleus, which reflects the local symmetry and coordination environment. In crystalline phenylboronic acids, the boron atom experiences asymmetric electric fields due to intermolecular hydrogen bonding interactions involving the boronic acid hydroxyl groups. These interactions can lead to observable quadrupolar coupling effects that manifest as line broadening or splitting in the boron-11 NMR spectrum.

Solid-state boron-11 NMR studies reveal details about hydrogen bonding networks and molecular packing arrangements that are not readily accessible through solution-phase measurements. The formation of hydrogen-bonded dimers, a common structural motif in phenylboronic acids, creates specific patterns of chemical shift distribution and quadrupolar coupling that can be analyzed through advanced NMR techniques such as multiple quantum magic angle spinning.

The temperature dependence of boron-11 NMR parameters provides insights into molecular dynamics and phase transitions in the solid state. Variable-temperature studies can reveal information about rotational barriers around the C-B bond and the dynamics of hydrogen bonding interactions, contributing to a comprehensive understanding of the structure-property relationships in this complex boronic acid derivative.

特性

IUPAC Name |

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOGMVEBAPFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431652 | |

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276669-74-0 | |

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Boronation of the Trichloroacetamido-Substituted Phenyl Ring

One common approach involves direct boronation of a suitably substituted aromatic precursor. This method typically uses transition metal-catalyzed borylation reactions, where a halogenated trichloroacetamido-substituted phenyl compound undergoes palladium-catalyzed borylation with bis(pinacolato)diboron or similar boron sources. The reaction conditions often include:

- Palladium catalyst (e.g., Pd(dppf)Cl2)

- Base (e.g., potassium acetate)

- Solvent (e.g., dimethylformamide or dioxane)

- Elevated temperature (80–110 °C)

This route yields the boronic acid after subsequent hydrolysis of the boronate ester intermediate.

Grignard Reaction Followed by Boronation

Another established method, adapted from phenylboronic acid synthesis, involves:

- Formation of a Grignard reagent from a halogenated trichloroacetamido-substituted benzene (e.g., 3-bromo- or 3-iodo-(2,2,2-trichloroacetamido)benzene) by reaction with magnesium in anhydrous tetrahydrofuran (THF).

- Subsequent reaction of the Grignard reagent with a boron electrophile such as trimethyl borate at low temperature (e.g., -78 °C).

- Hydrolysis of the resulting boronate ester to yield the boronic acid.

This method benefits from relatively high yields and straightforward purification steps.

Functional Group Interconversion and Protection Strategies

Given the sensitivity of the trichloroacetamido group, protection/deprotection strategies may be employed during synthesis to prevent side reactions. For example, the amide nitrogen can be protected or the boronic acid can be introduced as a protected boronate ester, which is later hydrolyzed under mild conditions to avoid decomposition of the trichloroacetamido moiety.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Bromo-(2,2,2-trichloroacetamido)benzene + Mg in THF, reflux 3 h | Formation of Grignard reagent | Organomagnesium intermediate |

| 2 | Addition of trimethyl borate at -78 °C, stir 12 h | Electrophilic borylation | Formation of boronate ester intermediate |

| 3 | Quench with 1M HCl at 0 °C, stir 2 h | Hydrolysis of boronate ester | (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid |

| 4 | Purification by extraction, washing, drying, and recrystallization | Isolation of pure product | High purity boronic acid |

This procedure is adapted from analogous phenylboronic acid syntheses and tailored for the trichloroacetamido substituent.

Comparative Table of Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Pd-catalyzed borylation | 3-Halo-(2,2,2-trichloroacetamido)benzene | Pd catalyst, bis(pinacolato)diboron, base | 80–110 °C, inert atmosphere | Moderate to high | Requires halogenated precursor |

| Grignard + Trimethyl Borate | 3-Bromo-(2,2,2-trichloroacetamido)benzene | Mg, THF, trimethyl borate, acid quench | Reflux, -78 °C, hydrolysis | High (up to 85%) | Well-established, scalable |

| Microwave-assisted synthesis (analogous boronic acids) | Various substituted phenyl halides | Microwave irradiation, Pd catalyst | Short reaction times, moderate temp | High | Potential for adaptation |

化学反応の分析

Types of Reactions

-

Oxidation: : (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid can undergo oxidation reactions, typically forming phenol derivatives.

-

Reduction: : Reduction of the trichloroacetamido group can lead to the formation of amine derivatives.

-

Substitution: : The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.

科学的研究の応用

Anticancer Activity

Boronic acids, including (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, have been investigated for their potential as anticancer agents. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, studies have shown that certain boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways .

Antibacterial Properties

Recent findings suggest that boronic acids can act as inhibitors of bacterial enzymes, particularly β-lactamases. This action enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the boronic acid moiety can significantly influence antibacterial activity .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored to enhance bioavailability and targeted delivery. For example, functionalizing nanoparticles with boronic acids can improve their interaction with sialic acids on cell surfaces, facilitating prolonged drug retention and uptake .

Boronate-Functionalized Nanoparticles for Wound Healing

A study investigated the use of phenyl boronic acid-functionalized quercetin nanoparticles in diabetic wound healing models. The results demonstrated enhanced antioxidant and antibacterial properties compared to non-functionalized quercetin, indicating a promising application for this compound in improving wound healing outcomes .

Mucoadhesive Drug Carriers

Research has shown that boronic acid derivatives can be used to create mucoadhesive drug delivery systems that improve the therapeutic efficacy of ocular treatments. By forming complexes with mucins in the eye, these systems can extend the residence time of drugs on the corneal surface .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Anticancer | Proteasome inhibition | Induces apoptosis in cancer cells |

| Antibacterial | Inhibition of β-lactamases | Enhances efficacy of β-lactam antibiotics |

| Drug Delivery | Functionalized nanoparticles | Improved drug retention and uptake |

| Wound Healing | Quercetin nanoparticles | Enhanced antioxidant and antibacterial properties |

| Mucoadhesive Systems | Ocular drug delivery | Prolonged retention time on corneal surface |

作用機序

The mechanism by which (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways.

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the trichloroacetamido group, making it less reactive in certain applications.

(4-(2,2,2-Trichloroacetamido)phenyl)boronic acid: Similar structure but with the trichloroacetamido group in a different position, which can affect its reactivity and binding properties.

(3-(2,2,2-Trichloroacetamido)phenyl)boronic ester: An ester derivative that can be more stable under certain conditions.

Uniqueness

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and trichloroacetamido groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

生物活性

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure features a phenyl ring substituted with a trichloroacetamido group and a boronic acid moiety. The presence of the boronic acid group is crucial for its biological interactions, particularly in binding to diols and influencing various biochemical pathways.

Antimicrobial Activity

Boronic acids have been shown to exhibit significant antimicrobial properties. Specifically, studies indicate that certain phenylboronic acids can inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

- Case Study : A study involving phenylboronic acid derivatives demonstrated their ability to protect beta-lactam antibiotics from hydrolysis by class A and C beta-lactamases. The derivatives exhibited low micromolar inhibitory concentrations against Klebsiella pneumoniae strains expressing KPC-2 and Pseudomonas aeruginosa overexpressing AmpC .

| Compound | Target Enzyme | FICI Value |

|---|---|---|

| Compound 2 | KPC-2 | <0.5 |

| Compound 3 | AmpC | ~0.5 |

This suggests that this compound may possess similar properties due to its structural similarities with other effective derivatives.

Anticancer Activity

Research has highlighted the potential of boronic acids as anticancer agents. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasome activity.

- Case Study : In vivo studies on nitrogen mustard prodrugs derived from phenylboronic acids showed significant tumor suppression in triple-negative breast cancer (TNBC) models. These compounds demonstrated a reduction in tumor size without affecting normal tissues, indicating a selective cytotoxicity towards cancer cells .

| Prodrug | Tumor Type | Inhibition Rate |

|---|---|---|

| 1 | TNBC | >90% |

| 2 | TNBC | >90% |

The findings suggest that this compound could be further explored as a potential anticancer agent.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit various enzymes. The mechanism often involves the formation of covalent bonds with serine residues in the active sites of enzymes.

- Enzyme Activity : Studies have shown that certain boronic acids can inhibit acetylcholinesterase and butyrylcholinesterase activities, which are crucial for neurotransmitter regulation .

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

This property could be significant in developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid, and how can purity be validated?

- Methodology : Begin with 3-aminophenylboronic acid. React with trifluoroacetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to introduce the trifluoroacetamido group. Purify via recrystallization under inert atmosphere (N₂/Ar) using anhydrous solvents (e.g., THF/hexane). Validate purity using HPLC (retention time comparison) and ¹H/¹⁹F NMR spectroscopy. The amide proton typically appears as a broad peak near δ 10 ppm, while the CF₃ group shows a distinct triplet in ¹⁹F NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the amide NH proton (δ ~10 ppm, broad).

- ¹⁹F NMR : Confirm the CF₃ group (δ -70 to -75 ppm, triplet due to coupling with boron).

- IR Spectroscopy : Look for the amide C=O stretch (~1680–1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹).

- Elemental Analysis : Verify boron and fluorine content to confirm stoichiometry .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetamido group impact Suzuki-Miyaura coupling efficiency compared to electron-donating substituents?

- Methodology :

- Electronic Effects : The CF₃ group increases electrophilicity of the boronic acid, potentially accelerating transmetallation. However, steric hindrance near the boron may reduce reactivity.

- Experimental Design : Compare coupling yields with phenylboronic acid derivatives (e.g., 3-methoxy vs. 3-CF₃-substituted) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Optimize using stronger bases (e.g., Cs₂CO₃) or bulky ligands (XPhos) to mitigate steric effects .

Q. What are the optimal storage conditions to prevent hydrolysis or boroxine formation, and how can stability be quantitatively assessed?

- Methodology :

- Storage : Store at 0–4°C under inert gas (Ar) with desiccants (molecular sieves). Avoid prolonged exposure to moisture.

- Stability Testing : Monitor degradation via HPLC over 1–4 weeks in solvents (e.g., DMSO, THF) and aqueous buffers (pH 4–10). Track boroxine (B₃O₃) formation using ¹¹B NMR (δ 18–22 ppm for boroxines vs. δ 28–32 ppm for free boronic acid) .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodology :

- Variable Control : Standardize substrate ratios, solvent degassing (freeze-pump-thaw cycles), and catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).

- Mechanistic Studies : Use kinetic profiling (in situ IR/NMR) to identify rate-limiting steps. Compare results with computational models (DFT) to elucidate electronic/steric contributions .

Data Analysis & Experimental Design

Q. What strategies mitigate solubility challenges when using this compound in aqueous or polar reaction systems?

- Methodology :

- Co-Solvent Systems : Use DMF/H₂O or dioxane/H₂O mixtures to enhance solubility.

- Derivatization : Temporarily protect the boronic acid as a pinacol ester to improve solubility in organic phases, followed by in situ hydrolysis .

Q. How does the trifluoroacetamido group influence binding affinity in enzyme inhibition assays?

- Methodology :

- Biochemical Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).

- Computational Docking : Compare interaction energies with and without the CF₃ group using software like AutoDock or Schrödinger. Validate via mutagenesis studies on target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。